Albendazole Sulfone-d3: A Technical Overview for Researchers
Albendazole Sulfone-d3: A Technical Overview for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the characteristics, chemical structure, and analytical applications of Albendazole Sulfone-d3.
Introduction
Albendazole sulfone-d3 is the deuterated form of Albendazole sulfone, a major inactive metabolite of the widely used anthelmintic drug, Albendazole. Due to its isotopic labeling, Albendazole sulfone-d3 serves as an excellent internal standard for the quantitative analysis of Albendazole and its metabolites in various biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays enhances the accuracy and precision of pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of Albendazole sulfone-d3, its chemical properties, and its application in analytical methodologies.
Chemical Identity and Structure
Albendazole sulfone-d3 is structurally identical to Albendazole sulfone, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group of the carbamate moiety. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry without significantly altering its chemical behavior during sample preparation and chromatographic separation.
Chemical Structure of Albendazole Sulfone-d3:
Source: PubChem CID 117065263[1]
Table 1: Chemical and Physical Properties of Albendazole Sulfone-d3
| Property | Value | Reference |
| IUPAC Name | trideuteriomethyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate | [1] |
| Molecular Formula | C₁₂H₁₂D₃N₃O₄S | [2] |
| Molecular Weight | 300.35 g/mol | [2] |
| CAS Number | 1448345-60-5 | [1] |
| Canonical SMILES | CCCS(=O)(=O)C1=CC2=C(C=C1)NC(=N2)NC(=O)OC([2H])([2H])[2H] | [3] |
Metabolic Pathway of Albendazole
Albendazole is a prodrug that undergoes extensive first-pass metabolism in the liver. It is rapidly oxidized to its active metabolite, Albendazole sulfoxide. This active metabolite is then further metabolized to the inactive Albendazole sulfone.[4] The metabolic cascade is crucial for both the drug's efficacy and its eventual elimination from the body.
Caption: Metabolic pathway of Albendazole.
Application in Quantitative Analysis
The primary application of Albendazole sulfone-d3 is as an internal standard in bioanalytical methods, particularly LC-MS/MS, for the quantification of Albendazole and its metabolites. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.
Experimental Protocols
While specific experimental conditions may vary depending on the laboratory and the matrix being analyzed, a general workflow for the quantification of Albendazole metabolites using Albendazole sulfone-d3 as an internal standard is outlined below.
1. Sample Preparation:
-
Protein Precipitation (PPT): This is a common and straightforward method for extracting analytes from plasma or serum. A precipitating agent, such as acetonitrile or methanol, is added to the sample. After vortexing and centrifugation, the supernatant containing the analytes and the internal standard is collected.
-
Solid-Phase Extraction (SPE): SPE offers a more selective sample clean-up compared to PPT. The sample is loaded onto a cartridge containing a solid adsorbent. Interfering substances are washed away, and the analytes of interest are then eluted with an appropriate solvent.[5][6]
2. Liquid Chromatography:
-
Column: Reversed-phase columns, such as C18, are frequently used for the separation of Albendazole and its metabolites.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often employed to achieve optimal separation.[5]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Albendazole and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting a specific precursor ion for the analyte and its corresponding product ion, as well as a precursor/product ion pair for the internal standard. This highly selective technique minimizes background interference.
Caption: General experimental workflow for quantification.
Quantitative Data
The following tables summarize key quantitative data from various studies that have utilized methodologies for the analysis of Albendazole and its metabolites. While not all studies explicitly used Albendazole sulfone-d3, the data is representative of the parameters measured when using a deuterated internal standard.
Table 2: Pharmacokinetic Parameters of Albendazole and its Metabolites in Human Plasma
| Analyte | Cmax (ng/mL) | tmax (h) | t1/2 (h) | Reference |
| Albendazole | 12.5 - 26.5 | ~2 | ~1.5 | [7][8] |
| Albendazole Sulfoxide | 288 - 380 | ~4 | 7 - 8 | [7] |
| Albendazole Sulfone | 14 - 22 | ~4 | 7 - 8 | [7] |
Table 3: Method Validation Parameters for the Quantification of Albendazole and its Metabolites
| Analyte | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |
| Albendazole | Plasma | 0.200 - 5 | 86.03 - 88.00 | [5][9] |
| Albendazole Sulfoxide | Plasma | 2 - 3 | 88.25 | [5][9] |
| Albendazole Sulfone | Plasma | 1 - 2 | - | [9][10] |
| Albendazole | Blood | 1 | - | [9] |
| Albendazole Sulfoxide | Blood | 1 | - | [9] |
| Albendazole Sulfone | Blood | 1 | - | [9] |
| Albendazole | Dried Blood Spots (DBS) | 5 | - | [9] |
| Albendazole Sulfoxide | Dried Blood Spots (DBS) | 2 | - | [9] |
| Albendazole Sulfone | Dried Blood Spots (DBS) | 2 | - | [9] |
LLOQ: Lower Limit of Quantification
Conclusion
Albendazole sulfone-d3 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for the reliable quantification of Albendazole and its metabolites in complex biological matrices. The information provided in this technical guide serves as a valuable resource for the development and validation of robust analytical methods for preclinical and clinical studies involving Albendazole.
References
- 1. Albendazole sulfone-d3 | C12H15N3O4S | CID 117065263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Pharmacokinetics of albendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
